molecular formula C8H4ClF3N2 B1403878 3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1289197-40-5

3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1403878
CAS RN: 1289197-40-5
M. Wt: 220.58 g/mol
InChI Key: ZNXMTHBNOLFHJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 3-Cl-5-CF₃-pyrrolo[2,3-b]pyridine involves intricate steps. One common approach is the cyclocondensation reaction using a trifluoromethyl-containing precursor. For instance, chloro-bis(trifluoromethyl)pyridine can be synthesized with moderate yields. Researchers have explored various synthetic routes to access this compound efficiently .


Molecular Structure Analysis

The molecular formula of 3-Cl-5-CF₃-pyrrolo[2,3-b]pyridine is C₆H₃ClF₃N , with a molecular weight of approximately 181.54 g/mol . Its structure comprises a pyridine ring fused with a pyrrole ring, along with the chlorine and trifluoromethyl substituents. The arrangement of atoms and functional groups significantly influences its properties and reactivity.


Chemical Reactions Analysis

3-Cl-5-CF₃-pyrrolo[2,3-b]pyridine can participate in various chemical reactions. These reactions may involve nucleophilic substitutions, cyclizations, and cross-couplings. Researchers have explored its reactivity to create novel derivatives with tailored properties. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) serves as an intermediate for several crop-protection products .

Scientific Research Applications

Agrochemicals

3-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine: is a key structural motif in the development of agrochemicals. Its derivatives are primarily used for the protection of crops from pests. The trifluoromethyl group (CF₃) enhances the biological activity of pesticides, making them more effective .

Pharmaceuticals

In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of various drugs. The unique physicochemical properties imparted by the fluorine atoms are exploited to improve the efficacy and stability of pharmaceuticals .

Veterinary Products

Similar to its use in human pharmaceuticals, this compound’s derivatives are also utilized in veterinary medicine. They contribute to the development of treatments for animals, enhancing their health and productivity .

Synthesis of Fluorinated Organic Chemicals

The compound is used in the synthesis of fluorinated organic chemicals, which are increasingly important due to their unique properties that are beneficial in multiple applications, including materials science .

Crop Protection

Derivatives of 3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine are in high demand for the production of crop-protection products. They play a crucial role in the development of new pesticides that are more efficient and environmentally friendly .

Chemical Research

The compound is employed in chemical research as a model substrate to investigate regioexhaustive functionalization, which is a process important for creating complex molecules with specific desired properties .

Material Science

In material science, the compound’s derivatives are explored for their potential in creating new materials with unique characteristics, such as increased resistance to degradation or improved performance .

Environmental Science

Research is also being conducted to understand the environmental impact of these compounds, particularly how they break down and their long-term effects on ecosystems .

properties

IUPAC Name

3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c9-6-3-14-7-5(6)1-4(2-13-7)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXMTHBNOLFHJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

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